molecular formula C17H20O2 B12578990 2-Nonyn-1-one, 1-(4-acetylphenyl)- CAS No. 603126-35-8

2-Nonyn-1-one, 1-(4-acetylphenyl)-

Cat. No.: B12578990
CAS No.: 603126-35-8
M. Wt: 256.34 g/mol
InChI Key: SVQCPQRNBYVNLB-UHFFFAOYSA-N
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Description

2-Nonyn-1-one, 1-(4-acetylphenyl)- is an organic compound with the molecular formula C17H20O2 It is characterized by the presence of a nonyne chain and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyn-1-one, 1-(4-acetylphenyl)- typically involves the reaction of 1-nonyne with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of 2-Nonyn-1-one, 1-(4-acetylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Nonyn-1-one, 1-(4-acetylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nonyne chain to a nonane chain.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nonyn-1-one, 1-(4-acetylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nonyn-1-one, 1-(4-acetylphenyl)- involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes or receptors, leading to various biological effects. The nonyne chain may also play a role in modulating the compound’s activity by affecting its hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Nonyn-1-one: Lacks the acetylphenyl group, resulting in different chemical and biological properties.

    1-(4-Acetylphenyl)-1-propyne: Shorter alkyne chain, leading to different reactivity and applications.

    4-Acetylphenylacetylene: Contains an acetylene group instead of a nonyne chain.

Uniqueness

2-Nonyn-1-one, 1-(4-acetylphenyl)- is unique due to the combination of the nonyne chain and the acetylphenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

603126-35-8

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-(4-acetylphenyl)non-2-yn-1-one

InChI

InChI=1S/C17H20O2/c1-3-4-5-6-7-8-9-17(19)16-12-10-15(11-13-16)14(2)18/h10-13H,3-7H2,1-2H3

InChI Key

SVQCPQRNBYVNLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=O)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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